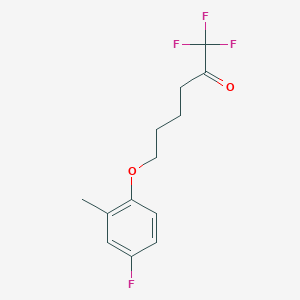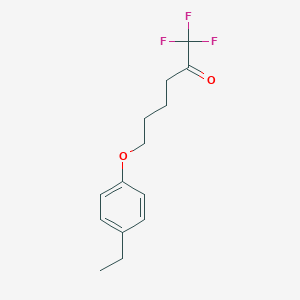
6-(4-Ethylphenoxy)-1,1,1-trifluorohexan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “6-(4-Ethylphenoxy)-1,1,1-trifluorohexan-2-one” is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by its specific molecular structure, which contributes to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of the compound “6-(4-Ethylphenoxy)-1,1,1-trifluorohexan-2-one” involves a series of chemical reactions that are carefully controlled to ensure the desired product is obtained. The synthetic routes typically include:
Initial Reactants: The process begins with the selection of appropriate starting materials that contain the necessary functional groups.
Reaction Conditions: The reactions are carried out under specific conditions, such as controlled temperature, pressure, and pH, to facilitate the formation of the compound.
Catalysts and Reagents: Various catalysts and reagents are used to accelerate the reactions and improve yield. Common reagents include acids, bases, and solvents that are compatible with the reactants.
Industrial Production Methods
In an industrial setting, the production of “this compound” is scaled up to meet demand. This involves:
Batch Processing: Large quantities of reactants are processed in batches, with careful monitoring of reaction parameters to ensure consistency.
Continuous Flow Systems: For more efficient production, continuous flow systems may be employed, allowing for the constant addition of reactants and removal of products.
Purification: The final product is purified using techniques such as distillation, crystallization, or chromatography to remove impurities and achieve the desired purity level.
Chemical Reactions Analysis
Types of Reactions
The compound “6-(4-Ethylphenoxy)-1,1,1-trifluorohexan-2-one” undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions involve the gain of electrons, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: In substitution reactions, one functional group in the compound is replaced by another, often facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions
The reactions involving “this compound” are carried out under specific conditions to optimize yield and selectivity. Common reagents include:
Acids and Bases: Used to catalyze or neutralize reactions.
Solvents: Organic solvents such as ethanol, methanol, or dichloromethane are used to dissolve reactants and facilitate reactions.
Temperature and Pressure: Reactions are often conducted at elevated temperatures and pressures to increase reaction rates.
Major Products
The major products formed from the reactions of “this compound” depend on the specific reaction conditions and reagents used
Scientific Research Applications
The compound “6-(4-Ethylphenoxy)-1,1,1-trifluorohexan-2-one” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in the synthesis of other compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of materials, chemicals, and pharmaceuticals.
Mechanism of Action
The mechanism by which “6-(4-Ethylphenoxy)-1,1,1-trifluorohexan-2-one” exerts its effects involves interactions with specific molecular targets and pathways. These interactions can include:
Binding to Receptors: The compound may bind to specific receptors on cell surfaces, triggering a cascade of biochemical events.
Enzyme Inhibition: It may inhibit the activity of certain enzymes, affecting metabolic pathways.
Signal Transduction: The compound can influence signal transduction pathways, altering cellular responses and functions.
Properties
IUPAC Name |
6-(4-ethylphenoxy)-1,1,1-trifluorohexan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3O2/c1-2-11-6-8-12(9-7-11)19-10-4-3-5-13(18)14(15,16)17/h6-9H,2-5,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXQCWAYYUJIEAM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCCCC(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)OCCCCC(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

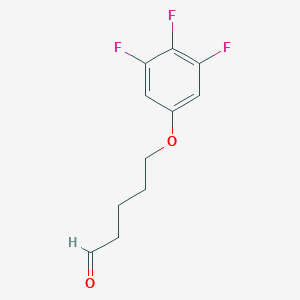
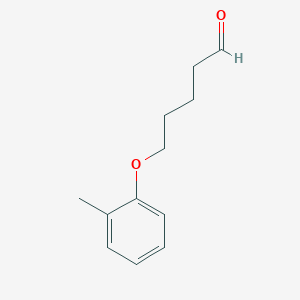

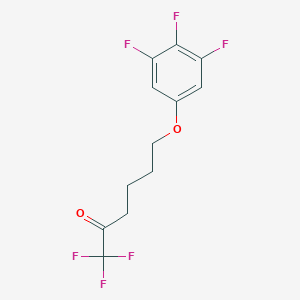
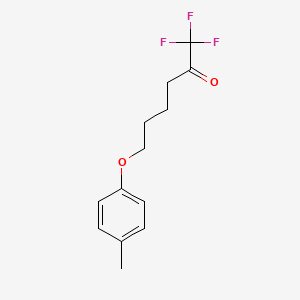
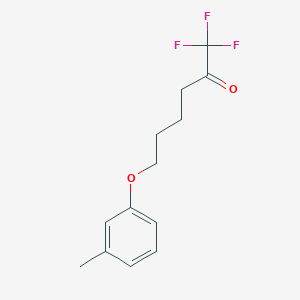
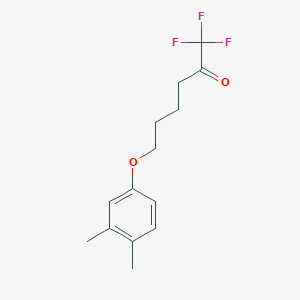
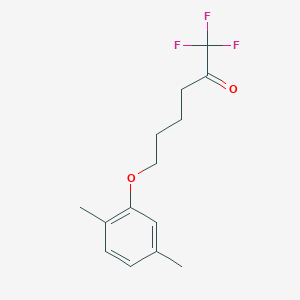
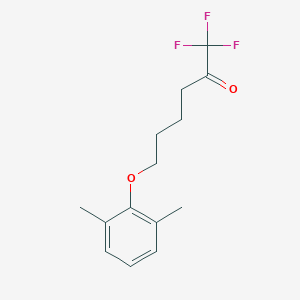
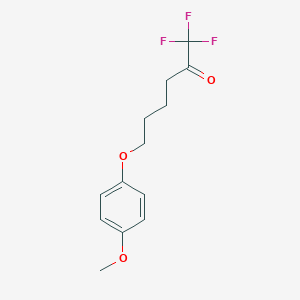

![1,1,1-Trifluoro-6-[2-(trifluoromethoxy)phenoxy]hexan-2-one](/img/structure/B8080510.png)
